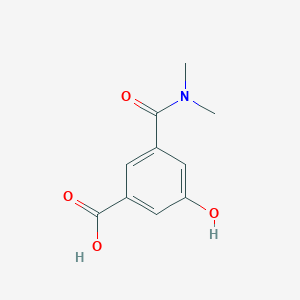

5-Hydroxy-N,N-dimethyl-isophthalamic acid

Description

Structure

3D Structure

Properties

CAS No. |

959235-73-5 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

3-(dimethylcarbamoyl)-5-hydroxybenzoic acid |

InChI |

InChI=1S/C10H11NO4/c1-11(2)9(13)6-3-7(10(14)15)5-8(12)4-6/h3-5,12H,1-2H3,(H,14,15) |

InChI Key |

QGSJUCQJQBPPGV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)O)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 5 Hydroxy N,n Dimethyl Isophthalamic Acid

Retrosynthetic Pathways and Identification of Key Precursors

A retrosynthetic analysis of 5-Hydroxy-N,N-dimethyl-isophthalamic acid reveals that the primary challenge lies in the selective amidation of one of the two carboxylic acid groups of 5-hydroxyisophthalic acid. This highlights the importance of the synthesis and purification of the key precursor, 5-hydroxyisophthalic acid, and its corresponding esters.

The foundation for the synthesis of the target compound is the availability of high-purity 5-hydroxyisophthalic acid and its esterified derivatives.

Another documented method involves the hydrolysis of dimethyl 5-hydroxyisophthalate. In one procedure, the diester is treated with lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water at 40°C overnight. After removal of the organic solvent, the aqueous solution is acidified with hydrochloric acid to a pH of approximately 2, leading to the precipitation of 5-hydroxyisophthalic acid as a white solid with a reported yield of 58%.

The synthesis of dimethyl 5-hydroxyisophthalate is a key step as the ester groups can offer a different reactivity profile for subsequent amidation reactions. A straightforward method for its preparation is the esterification of 5-hydroxyisophthalic acid. This can be achieved by reacting 5-hydroxyisophthalic acid with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid. The reaction mixture is typically stirred at an elevated temperature, for instance at 50°C for 24 hours, to drive the reaction to completion.

Dimethyl 5-hydroxyisophthalate is a useful synthetic intermediate for various applications, including the synthesis of more complex molecules. It can undergo reactions such as a base-catalyzed nucleophilic oxirane ring-opening addition with allyl glycidyl (B131873) ether to produce 5-substituted derivatives of isophthalic acid.

The formation of an N,N-dimethylamide from a carboxylic acid is a fundamental transformation in organic synthesis. Several general methods can be employed for this purpose. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with dimethylamine (B145610) to form the desired amide.

Alternatively, coupling reagents can be used to facilitate the direct amidation of carboxylic acids with amines, avoiding the need for the isolation of the acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for this purpose. These reagents activate the carboxylic acid to form a reactive intermediate that is then susceptible to nucleophilic attack by the amine. The mechanism of amide formation using carbodiimides in aqueous media has been studied, highlighting the importance of reaction conditions such as pH.

Another strategy involves the use of N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) not only as a solvent but also as a source of the dimethylamino group. For instance, carboxylic acids can be converted to N,N-dimethylamides by heating them in DMAc in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI).

Interactive Data Table: Precursor Synthesis

| Compound | Starting Material | Reagents and Conditions | Yield | Reference |

| 5-Hydroxyisophthalic Acid | 5-Bromoisophthalic Acid | aq. NaOH, Cu catalyst, 100-270°C | 65-70% (overall) | google.com |

| 5-Hydroxyisophthalic Acid | Dimethyl 5-hydroxyisophthalate | LiOH, THF/H₂O, 40°C; then HCl | 58% | |

| Dimethyl 5-hydroxyisophthalate | 5-Hydroxyisophthalic Acid | MeOH, conc. H₂SO₄, 50°C, 24h | - |

Synthesis of 5-Hydroxyisophthalic Acid and its Esters

Direct Synthesis Routes to this compound

The direct synthesis of the target molecule presents the challenge of achieving selective mono-amidation of a dicarboxylic acid.

The selective mono-amidation of a symmetrical dicarboxylic acid like 5-hydroxyisophthalic acid requires careful control of reaction conditions to prevent the formation of the diamide (B1670390) byproduct. One strategy involves using a limited amount of the aminating agent or activating reagent.

A plausible approach for the synthesis of this compound would involve the reaction of 5-hydroxyisophthalic acid with a coupling reagent, such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), in a dilute solution. By slowly adding the coupling reagent to a solution of the dicarboxylic acid and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF), it is possible to favor the formation of the activated mono-ester intermediate. Subsequent addition of dimethylamine to this reaction mixture would then lead to the desired mono-amide. This methodology has been successfully applied for the regioselective monoamidation of furan-2,5-dicarboxylic acid.

Alternatively, starting from dimethyl 5-hydroxyisophthalate, a selective mono-saponification could be attempted to generate the mono-methyl ester of 5-hydroxyisophthalic acid. This mono-ester could then be subjected to amidation with dimethylamine, potentially facilitated by heating or the use of a catalyst. The different reactivity of the two ester groups after the first saponification might allow for selective reaction. However, controlling the selectivity of the initial saponification can be challenging.

Direct reaction of dimethyl 5-hydroxyisophthalate with dimethylamine could also be explored. The reaction of esters with amines to form amides is a known transformation. By carefully controlling the stoichiometry of dimethylamine and the reaction temperature and time, it might be possible to favor the formation of the mono-amide over the diamide.

Selective Functional Group Transformations on Pre-existing Aromatic Scaffolds

The synthesis of this compound predominantly relies on the modification of readily available precursors, particularly isophthalic acid derivatives. This strategy avoids the complexities of de novo ring construction and allows for targeted introduction of functional groups.

A primary route involves the synthesis of the 5-hydroxyisophthalic acid core, followed by amidation. One documented method to obtain 5-hydroxyisophthalic acid (5-HIPA) is through the hydrolysis of 5-bromoisophthalic acid (5-BIPA). google.com This transformation is typically conducted in an aqueous alkaline solution using a copper compound as a catalyst at elevated temperatures, ranging from 100° to 270° C. google.com The starting material, 5-BIPA, can be economically produced by the bromination of isophthalic acid. google.com

Once the 5-hydroxyisophthalic acid scaffold is obtained, the two carboxylic acid groups are converted into N,N-dimethylamides. This is a standard amidation reaction. Traditionally, this involves converting the carboxylic acids into more reactive acyl intermediates, such as acid chlorides, which then react with dimethylamine. numberanalytics.comnumberanalytics.com

Alternatively, the synthesis can commence from dimethyl 5-hydroxyisophthalate, a commercially available or readily synthesized ester. nih.govresearchgate.net This diester serves as a versatile aromatic scaffold. The ester groups can be directly converted to the desired N,N-dimethylamide groups by reaction with dimethylamine. This direct aminolysis of esters often requires heat or catalysis to proceed efficiently. youtube.com The reaction involves a nucleophilic acyl substitution where dimethylamine displaces the methoxy (B1213986) groups.

A summary of a key transformation for the scaffold synthesis is presented below.

| Starting Material | Transformation | Key Reagents & Conditions | Product |

|---|---|---|---|

| 5-Bromoisophthalic acid (5-BIPA) | Hydrolysis | Aqueous NaOH, Cu2O catalyst, 100-270 °C | 5-Hydroxyisophthalic acid (5-HIPA) |

| 5-Hydroxyisophthalic acid | Amidation | Activating agent (e.g., SOCl2), then Dimethylamine | This compound |

| Dimethyl 5-hydroxyisophthalate | Aminolysis | Dimethylamine, heat/catalysis | This compound |

Advanced Synthetic Techniques and Reaction Optimization

To improve the synthesis of this compound, researchers are exploring advanced techniques that enhance reaction rates, selectivity, and environmental compatibility.

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

Direct amidation of carboxylic acids with amines is an atom-economical but often slow process that requires high temperatures. ucl.ac.uk Catalytic systems are crucial for making these reactions more practical and efficient under milder conditions. catalyticamidation.infomdpi.com

Metal-Based Catalysts : Various metal complexes have proven effective for amidation. numberanalytics.com Zirconium and titanium compounds, such as ZrCl₄ and Ti(OiPr)₄, can catalyze the direct condensation of carboxylic acids and amines. ucl.ac.ukcore.ac.uk Copper catalysts, already used in the synthesis of the 5-hydroxyisophthalic acid core, can also facilitate amidation reactions. google.comnumberanalytics.com Palladium-catalyzed processes are another option, typically used for the amidation of aryl halides. numberanalytics.com

Boron-Based Catalysts : Boron compounds, particularly boric acid and various boronic acids, are effective catalysts for direct amide formation. ucl.ac.ukcatalyticamidation.info They are believed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. catalyticamidation.info These catalysts are generally low-cost and less toxic than many transition metals.

Enzymatic Catalysis (Biocatalysis) : Enzymes, such as lipases and proteases, offer a highly selective and sustainable route to amide synthesis. numberanalytics.comnumberanalytics.com Biocatalysts like Candida antarctica lipase (B570770) B (CALB) can facilitate the direct amidation of carboxylic acids and amines under mild, often solvent-free, conditions, producing the amide with water as the only byproduct. rsc.orgnih.gov This approach aligns with the principles of green chemistry by reducing the need for harsh reagents and hazardous waste. ucl.ac.ukrsc.org

| Catalyst Type | Examples | Advantages for Amide Synthesis |

|---|---|---|

| Metal-Based | ZrCl₄, Ti(OiPr)₄, Copper compounds, Palladium complexes | High efficiency, applicable to a wide range of substrates. numberanalytics.comnumberanalytics.comcore.ac.uk |

| Boron-Based | Boric acid, Boronic acids | Low cost, lower toxicity, effective for direct amidation. ucl.ac.ukcatalyticamidation.info |

| Enzymatic | Candida antarctica lipase B (CALB) | High selectivity, mild reaction conditions, environmentally friendly. numberanalytics.comrsc.orgnih.gov |

Exploration of Solvent-Free and Sustainable Synthesis Methodologies

The principles of green chemistry encourage the reduction or elimination of volatile and hazardous organic solvents. cem.com

Solvent-Free (Neat) Reactions : Performing reactions without a solvent, also known as neat conditions, can simplify workup procedures, reduce waste, and sometimes increase reaction rates. cem.comnih.gov Microwave irradiation is often used in conjunction with solvent-free conditions to accelerate reactions. numberanalytics.comcem.com The synthesis of derivatives of dimethyl 5-hydroxyisophthalate has been successfully performed using neat reagents, highlighting the feasibility of this approach for related structures. nih.gov

Solid-State Synthesis : This technique involves reacting solid reactants, often at elevated temperatures, without any solvent. The solid-state polycondensation of isophthalic acid with diamines to form aramids demonstrates a solvent-free approach that could be adapted for the synthesis of smaller molecules. researchgate.net

Green Solvents : When a solvent is necessary, the focus shifts to using environmentally benign alternatives. Bio-based solvents like cyclopentyl methyl ether (CPME) and γ-valerolactone (GVL) are being explored as replacements for conventional non-polar solvents like toluene. nih.gov

| Methodology | Description | Potential Benefits |

|---|---|---|

| Solvent-Free (Neat) | Reactants are mixed without a solvent, often with heating or microwave irradiation. | Reduced waste, simplified purification, potential for faster reactions. cem.comnih.gov |

| Solid-State Synthesis | Reaction between solid reactants without a solvent medium. | Eliminates solvent use, can lead to unique product polymorphs. researchgate.net |

| Green Solvents | Use of environmentally friendly solvents derived from renewable sources. | Reduced environmental impact and toxicity compared to traditional solvents. nih.gov |

Purification and Isolation Techniques for Amidic Products

The final step in the synthesis is the purification and isolation of the target compound, this compound, to achieve the desired level of purity. The techniques employed are standard in organic synthesis but must be adapted for the specific properties of the product.

Distillation : For amidic compounds that are liquid or have a sufficiently low boiling point, distillation is a common purification method. Given the likely high boiling point of the target molecule, vacuum distillation would be necessary to prevent thermal decomposition. bdmaee.net Fractional distillation is used to separate compounds with close boiling points. bdmaee.net

Extraction : Liquid-liquid extraction is a fundamental technique used during the workup process to separate the desired product from unreacted starting materials, catalysts, and byproducts. For an acidic compound like this compound, its solubility can be manipulated by adjusting the pH of the aqueous phase, allowing for efficient separation from neutral or basic impurities.

Crystallization/Recrystallization : As the target compound is expected to be a solid at room temperature, crystallization from a suitable solvent or solvent mixture is a powerful method for achieving high purity. The choice of solvent is critical and is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Chromatography : When distillation or crystallization are insufficient, column chromatography is employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). rsc.org It is highly effective for isolating the target compound from structurally similar impurities.

The purification of structurally related industrial solvents like N,N-dimethylacetamide (DMAc) often involves fractional distillation, sometimes in series of columns, to remove contaminants like acetic acid and water. google.comwipo.int These established industrial processes provide a basis for developing a robust purification scheme for this compound.

| Technique | Principle of Separation | Applicability |

|---|---|---|

| Vacuum Distillation | Difference in boiling points at reduced pressure. | Purification of high-boiling liquids, prevents thermal decomposition. bdmaee.net |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquid phases. | Standard workup procedure to remove impurities based on acidity/basicity. bdmaee.net |

| Recrystallization | Difference in solubility in a solvent at different temperatures. | Primary method for purifying solid compounds to high purity. |

| Column Chromatography | Differential adsorption on a solid stationary phase. | Separation of complex mixtures and structurally similar compounds. rsc.org |

Molecular Architecture and Conformational Dynamics of 5 Hydroxy N,n Dimethyl Isophthalamic Acid

Elucidation of Molecular Structure using Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental to defining the connectivity and three-dimensional arrangement of molecules. For 5-hydroxy-N,N-dimethyl-isophthalamic acid, a combination of NMR, vibrational spectroscopy, and mass spectrometry would be essential for a comprehensive structural elucidation.

NMR spectroscopy provides unparalleled insight into the local chemical environment of magnetically active nuclei. For this compound, ¹H and ¹³C NMR would be the primary tools for confirming its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be characteristic. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. Based on the substitution pattern, one would anticipate a singlet or a narrow triplet for the H2 proton situated between the two amide groups, and two equivalent protons at the H4 and H6 positions, which would appear as a doublet. The phenolic hydroxyl proton would likely present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The most telling feature would be the signals from the N-methyl groups. Due to hindered rotation around the amide C-N bond, it is common to observe two distinct singlets for the non-equivalent methyl groups at room temperature.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. Six distinct signals would be expected for the aromatic carbons. The carbon atoms bearing the amide groups (C1, C3) would appear downfield, as would the carbon attached to the hydroxyl group (C5). The carbonyl carbons of the amide groups would be readily identifiable by their characteristic chemical shifts in the 165-175 ppm range. Similar to the proton spectrum, the N-methyl carbons may also appear as two separate signals.

For comparative purposes, the reported NMR data for the related compound, dimethyl 2-hydroxyterephthalate, provides a reference for the aromatic proton and carbon environments. fujifilm.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H2 | 7.5 - 7.8 | s (or t) |

| Aromatic H4, H6 | 7.2 - 7.4 | d |

| Phenolic OH | 9.5 - 10.5 | br s |

| N-Methyl (syn) | 2.9 - 3.1 | s |

| N-Methyl (anti) | 3.0 - 3.2 | s |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 168 - 172 |

| C5-OH | 155 - 158 |

| C1, C3 | 137 - 140 |

| C2 | 120 - 123 |

| C4, C6 | 118 - 121 |

| N-Methyl (syn) | 35 - 37 |

| N-Methyl (anti) | 38 - 40 |

Vibrational spectroscopy probes the molecular motions of a compound, offering a fingerprint unique to its structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the phenolic O-H stretching vibration. The most intense and characteristic band would be the C=O stretching of the tertiary amide group, typically appearing around 1630-1650 cm⁻¹. This is a lower frequency compared to the C=O stretch in its ester analogue, dimethyl 5-hydroxyisophthalate, due to the greater electron-donating character of the nitrogen atom. Other significant bands would include C-N stretching vibrations and aromatic C-H and C=C stretching modes.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. Aromatic ring breathing modes are often strong in Raman spectra, providing clear evidence for the substituted benzene core. Studies on related molecules like isophthalic acid have utilized both FT-IR and FT-Raman spectroscopy, often in conjunction with DFT calculations, to assign vibrational modes comprehensively. Current time information in Oswego County, US.

Interactive Data Table: Key Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Phenolic O-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Amide C=O Stretch | 1630 - 1650 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass spectrometry is crucial for confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₆N₂O₃), the expected exact mass is approximately 236.1161 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in electron ionization (EI) would likely involve initial loss of a dimethylamino radical (•N(CH₃)₂) or cleavage of the C(O)-N bond to form an acylium ion. Subsequent fragmentations could include the loss of carbon monoxide or further cleavages of the aromatic ring system. The mass spectrum for the related dimethyl 5-hydroxyisophthalate shows a molecular ion peak at m/z 210, with key fragments corresponding to the loss of methoxy (B1213986) and carbonyl groups. sigmaaldrich.com A similar, yet distinct, pattern would be expected for the diamide (B1670390).

Crystallographic Investigations and Solid-State Organization

The arrangement of molecules in the crystalline state dictates macroscopic properties and is governed by a delicate balance of intermolecular forces.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly documented, analysis of related structures provides insight into its likely solid-state conformation.

For instance, the crystal structure of N,N,N′,N′-tetramethylphthalamide reveals significant dihedral angles between the amide groups and the benzene ring, driven by steric hindrance. researchgate.net A similar non-planar conformation would be expected for the 5-hydroxyisophthalamide (B1294709) derivative. The two N,N-dimethylamide groups would likely be twisted out of the plane of the benzene ring. The key structural feature to determine would be the hydrogen bonding network. The phenolic hydroxyl group is a potent hydrogen bond donor and would be expected to interact with one of the amide carbonyl oxygens, either intramolecularly to form a five- or six-membered ring, or intermolecularly to link molecules together. Studies on a proton-transfer complex of 5-hydroxy-isophthalic acid have highlighted its robust hydrogen-bonding capabilities. nist.gov

Polymorphism: Polymorphism, the ability of a compound to crystallize in multiple distinct crystal forms, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like the title compound. cymitquimica.com Different polymorphs can arise from variations in the orientation of the amide groups or different hydrogen-bonding patterns. The interplay between the strong O-H···O=C hydrogen bond and weaker C-H···O interactions could lead to a rich polymorphic landscape. Each polymorph would exhibit unique physical properties.

Computational Chemistry and Molecular Modeling Studies

Computational approaches are indispensable for characterizing molecules like this compound, where experimental data may be limited. These methods allow for a detailed exploration of its structural and electronic properties, offering predictive power that can guide further research.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a wealth of information. nih.govresearchgate.net These calculations are fundamental in predicting the molecule's geometry, electronic distribution, and chemical reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive. Furthermore, the distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. These maps are invaluable for understanding intermolecular interactions, particularly hydrogen bonding, which is significant for a molecule with hydroxyl and amide functionalities. The MEP can identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

The reactivity of this compound can be further quantified through various chemical descriptors calculated using DFT. These include electronegativity, chemical hardness, and softness, which provide a more nuanced understanding of its reactivity profile.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | A measure of the molecule's chemical stability and reactivity. acs.org |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Electronegativity (χ) | 4.15 eV | Describes the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.35 eV | Measures the resistance to change in electron distribution. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic amide compounds.

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and the dynamics of intermolecular interactions over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of how the molecule behaves in different environments, such as in a solvent or interacting with other molecules.

For this compound, MD simulations can reveal the preferred conformations of the N,N-dimethylamide groups relative to the aromatic ring. The rotation around the C-N amide bonds has a significant energy barrier due to partial double bond character, which can lead to distinct and stable conformers. youtube.com MD simulations can quantify the relative energies of these conformers and the barriers to their interconversion.

Furthermore, MD simulations are crucial for studying how this compound interacts with its surroundings. In an aqueous solution, for instance, simulations can model the hydrogen bonding network between the molecule's hydroxyl and amide groups and the surrounding water molecules. These interactions are critical in determining the molecule's solubility and its behavior in biological systems.

The analysis of trajectories from MD simulations can also provide information on the formation of dimers or larger aggregates. The interactions driving such self-assembly, including hydrogen bonding and π-π stacking of the aromatic rings, can be characterized in detail. Techniques like the calculation of the radial distribution function can provide a statistical picture of the local molecular environment.

Table 2: Key Intermolecular Interactions of this compound Investigated by Molecular Dynamics

| Interaction Type | Description | Potential Significance |

| Hydrogen Bonding | Between the hydroxyl group and amide carbonyl oxygen, and with solvent molecules. | Influences solubility, crystal packing, and biological interactions. |

| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. | Contributes to the stability of molecular aggregates and crystal structures. |

| van der Waals Forces | Non-specific attractive or repulsive forces between atoms. | Important for overall molecular packing and conformational stability. |

| Amide-Aromatic Interactions | Interactions between the amide group and the aromatic ring. nih.gov | Can influence the conformational preferences of the side chains. nih.gov |

Computational methods are also highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of this compound. For instance, the Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. nih.govresearchgate.net These predictions are invaluable for assigning peaks in experimental NMR spectra.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net By analyzing the vibrational modes, specific functional groups within the molecule can be identified, and the calculated spectra can be compared with experimental data to confirm the molecular structure.

Beyond structural and spectroscopic characterization, computational chemistry can be used to explore potential reaction pathways. For example, the mechanism of esterification or amidation reactions involving the carboxylic acid group can be modeled. By calculating the energies of reactants, transition states, and products, the activation barriers and reaction thermodynamics can be determined. rsc.org This information is crucial for understanding the chemical reactivity of this compound and for designing synthetic routes.

Table 3: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Interpretation |

| ¹H NMR | Chemical shifts (δ) for aromatic, hydroxyl, and methyl protons. | Provides information on the electronic environment of hydrogen atoms. |

| ¹³C NMR | Chemical shifts (δ) for aromatic, carbonyl, and methyl carbons. | Reveals the carbon skeleton and the electronic environment of carbon atoms. |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) for O-H, C=O, and C-N stretching modes. | Identifies key functional groups and their bonding characteristics. |

| UV-Vis Spectroscopy | Maximum absorption wavelength (λmax) and electronic transitions. | Characterizes the electronic transitions within the molecule. |

Note: The specific values for these parameters would be obtained from detailed computational studies.

Chemical Reactivity and Derivatization Pathways of 5 Hydroxy N,n Dimethyl Isophthalamic Acid

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, enabling a range of reactions to modify the molecule's properties.

The phenolic hydroxyl group can undergo alkylation to form ethers and acylation to form esters. These reactions typically proceed under standard conditions for phenol (B47542) derivatization.

Alkylation: This involves the reaction of the phenoxide, formed by treating 5-Hydroxy-N,N-dimethyl-isophthalamic acid with a base, with an alkyl halide. The choice of base and solvent is crucial to ensure selective reaction at the hydroxyl group without affecting the amide or carboxylic acid functionalities.

Acylation: This can be achieved using acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction leads to the formation of an ester linkage at the phenolic position.

| Reaction Type | Reagents | Functional Group Transformation |

| Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | Phenolic -OH to Ether (-OR) |

| Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Phenolic -OH to Ester (-OCOR) |

Specific strategies for etherification and esterification can be employed to achieve desired modifications. For instance, Williamson ether synthesis is a common method for alkylation. Esterification can be catalyzed by acids or coupling agents, depending on the specific requirements of the synthesis. A study on the related compound, 5-hydroxyisophthalic acid, demonstrated its functionalization through the phenolic hydroxyl group. nih.gov

The phenolic hydroxyl group can act as a nucleophile to open the ring of epoxides (oxiranes). jsynthchem.com This reaction is typically catalyzed by a base and results in the formation of a β-hydroxy ether derivative. A study involving the dimethyl ester of 5-hydroxyisophthalic acid showed that the phenolic hydroxyl group could initiate a nucleophilic oxirane ring-opening reaction with allyl glycidyl (B131873) ether. nih.gov This reaction can be performed with or without a solvent and can be catalyzed by a base. nih.gov The resulting product contains a new side chain with a terminal double bond, which can be further functionalized. nih.gov The ring-opening of epoxides is a significant reaction in organic synthesis, providing pathways to a variety of functionalized molecules. jsynthchem.comresearchgate.net The regioselectivity of the ring-opening can be influenced by the reaction conditions, such as whether it is performed in an acidic or basic medium. libretexts.org In the case of unsymmetrical epoxides, the nucleophile generally attacks the less sterically hindered carbon atom under basic or neutral conditions. libretexts.org

Transformations at the Amide Functionality

The N,N-dimethylamide group also offers opportunities for chemical modification, although it is generally less reactive than the phenolic hydroxyl group.

Direct modification of the N,N-dimethylamide is challenging due to its stability. However, certain reactions can be employed to alter this group. Reactions involving phenyldimethylsilyllithium with N,N-dimethylamides have been shown to proceed through various pathways depending on the reaction conditions, leading to different products. rsc.orgrsc.org

The N,N-dimethylamide bond is known for its stability and low reactivity, making its modification challenging. nih.govacs.org

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. pearson.compearson.com Basic hydrolysis typically involves a nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon. pearson.com Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. pearson.com

Transamidation: This reaction involves the exchange of the N,N-dimethylamino group with another amine. thieme-connect.comorganic-chemistry.org Recent advancements have led to methods for the direct transamidation of unactivated tertiary amides. nih.govacs.org For example, a protocol using sodium tert-butoxide has been developed for the transamidation of N,N-dimethyl amides with primary amines under solvent-free conditions. thieme-connect.com Other methods involve the use of catalysts such as L-proline or iron(III) salts. organic-chemistry.org Researchers have also explored hydroxylamine (B1172632) hydrochloride in the presence of iodine for transamidation reactions. researchgate.net

| Reaction Type | Conditions | Product |

| Basic Hydrolysis | Aqueous base (e.g., NaOH), Heat | Carboxylic acid and Dimethylamine (B145610) |

| Acidic Hydrolysis | Aqueous acid (e.g., HCl), Heat | Carboxylic acid and Dimethylamine salt |

| Transamidation | Primary amine, Sodium tert-butoxide | New amide and Dimethylamine |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The reactivity of the benzene ring in this compound towards substitution reactions is influenced by the electronic properties of its substituents. The hydroxyl (-OH) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the two N,N-dimethylcarboxamide (-CON(CH₃)₂) groups are deactivating and meta-directing.

Electrophilic Aromatic Substitution (EAS):

The combined effect of these groups creates a nuanced reactivity profile. The hydroxyl group strongly activates the positions ortho to it (positions 4 and 6) and para to it (position 2). The two amide groups, being meta-directing, also direct incoming electrophiles to positions 2, 4, and 6. Therefore, electrophilic substitution is predicted to occur at the positions activated by the hydroxyl group.

Due to steric hindrance from the adjacent bulky N,N-dimethylcarboxamide groups, substitution at positions 4 and 6 would be more sterically hindered than at position 2. Thus, the most likely position for electrophilic attack is the carbon at position 2. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to make the aromatic ring sufficiently electron-poor to be attacked by a nucleophile, and a good leaving group (like a halide). The benzene ring of this compound is rendered electron-rich by the powerful electron-donating hydroxyl group, making it generally unreactive towards nucleophilic attack. For NAS to occur, either the hydroxyl group would need to be replaced by a good leaving group, or additional, powerful electron-withdrawing groups would need to be installed on the ring.

A relevant example in the synthesis of the parent compound, 5-hydroxyisophthalic acid, involves the hydrolysis of 5-bromoisophthalic acid in the presence of a copper catalyst. google.com This reaction is a type of nucleophilic aromatic substitution where the bromide ion serves as the leaving group.

Design and Synthesis of Novel Functionalized Derivatives and Analogues

While direct substitution on the aromatic ring presents a potential route for derivatization, a more commonly documented pathway for creating analogues of this compound class involves the functionalization of the existing hydroxyl group.

Research has demonstrated the synthesis of 5-substituted derivatives of isophthalic acid through the reaction of its diester, dimethyl 5-hydroxyisophthalate, with electrophiles at the phenolic oxygen. nih.gov A notable example is the base-catalyzed nucleophilic ring-opening of an epoxide, such as allyl glycidyl ether, by the hydroxyl group. nih.gov This reaction proceeds via an anionic mechanism and allows for the attachment of chains of varying lengths to the phenolic oxygen, depending on the stoichiometry of the reactants. nih.gov The resulting allyl-terminated derivatives can be further modified, for instance, by oxidizing the terminal double bond to a diol, thereby introducing more hydrophilic groups. nih.gov

The general scheme for this derivatization is as follows:

Step 1: Etherification: The phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate reacts with an electrophile (e.g., allyl glycidyl ether) in the presence of a base catalyst.

Step 2: Hydrolysis: The ester groups of the resulting derivative are hydrolyzed to yield the corresponding dicarboxylic acid. nih.gov

This modular approach allows for the systematic design and synthesis of a variety of functionalized analogues with tailored properties.

Research Findings on Derivative Synthesis

The following table summarizes the synthesis of derivatives of dimethyl 5-hydroxyisophthalate as reported in the literature.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product(s) | Yield | Reference |

| Dimethyl 5-hydroxyisophthalate | Allyl glycidyl ether | Base catalyst, solvent-free | Adducts with 1, 2, or 3 molecules of allyl glycidyl ether attached to the phenolic oxygen. | Not specified in abstract | nih.gov |

| Product of the above reaction (1:1 adduct) | Not applicable | Aqueous oxidation | 5-diglyceroxy isophthalic acid | Not specified in abstract | nih.gov |

| Ester product of the 1:1 adduct | NaOH in ethanol, then acidification | Heating, then acidification | Disodium salt followed by the corresponding acid | 70-75% (for the acid) | nih.gov |

Exploration of 5 Hydroxy N,n Dimethyl Isophthalamic Acid in Advanced Materials Science

Integration into Polymer Architectures

The distinct molecular architecture of 5-Hydroxy-N,N-dimethyl-isophthalamic acid makes it a compelling candidate as a monomer in the synthesis of specialty polymers. The presence of multiple reactive sites allows for the creation of complex and highly functionalized macromolecular chains.

Role as a Monomer in the Synthesis of Specialty Polyesters and Polyamides

This compound can serve as a crucial monomer in the production of specialty polyesters and polyamides. nih.gov In polyester (B1180765) synthesis, the two carboxylic acid groups can react with a diol monomer through condensation polymerization to form the polyester backbone. The hydroxyl group on the aromatic ring can either be left as a pendant functional group to enhance properties like hydrophilicity and adhesion or be used for further chemical modifications and cross-linking.

Similarly, in the synthesis of polyamides, the dicarboxylic acid functionality can react with a diamine monomer to form amide linkages. nih.gov The resulting polyamides would possess inherent functionality due to the hydroxyl group, which can be leveraged to tune the polymer's solubility, thermal stability, and mechanical properties. The N,N-dimethylamide groups, being part of the isophthalamic acid structure, can influence the polymer's solubility in specific organic solvents and its interaction with other materials.

Influence of Monomer Structure on Polymerization Kinetics and Macromolecular Properties

The structure of this compound is expected to have a significant impact on both the kinetics of polymerization and the final properties of the resulting macromolecules. The steric hindrance and electronic effects of the N,N-dimethylamide and hydroxyl groups can influence the reactivity of the carboxylic acid groups during polymerization. For instance, the electron-donating nature of the hydroxyl group can affect the acidity of the carboxylic acid groups, thereby influencing the rate of esterification or amidation.

The kinetics of polymerization of related N,N-disubstituted acrylamides have been studied, revealing that the nature of the N-substituents can significantly affect polymerizability. nih.gov While direct kinetic data for this compound is not extensively documented, it is plausible that the bulky N,N-dimethyl groups could introduce steric challenges, potentially slowing down the polymerization process compared to less substituted monomers. However, these groups also contribute to the amorphous nature of the resulting polymer, which can enhance its solubility and processability. The presence of the hydroxyl group is also anticipated to increase the glass transition temperature of the polymer due to the potential for hydrogen bonding.

| Monomer Feature | Potential Influence on Polymerization Kinetics | Potential Impact on Macromolecular Properties |

| Two Carboxylic Acid Groups | Primary reaction sites for polyester and polyamide formation. | Forms the linear backbone of the polymer. |

| Aromatic Ring | Provides rigidity and thermal stability. | Enhances thermal and mechanical strength of the polymer. |

| Hydroxyl Group | Can influence the reactivity of carboxylic acid groups through electronic effects. | Increases hydrophilicity, potential for hydrogen bonding, and provides a site for post-polymerization modification. |

| N,N-dimethylamide Group | May introduce steric hindrance, affecting reaction rates. | Influences solubility in organic solvents and can disrupt chain packing, leading to amorphous structures. |

Functionalization for Nanomaterial Applications

The unique chemical functionalities of this compound make it a valuable tool for the surface modification of nanomaterials, leading to the development of advanced hybrid materials with tailored properties.

Development as Capping Ligands for the Surface Modification of Metal Oxide Nanoparticles

Derivatives of 5-hydroxyisophthalic acid have been successfully employed as capping ligands for the surface modification of metal oxide nanoparticles, such as γ-Fe₂O₃. nih.gov The carboxylic acid groups can strongly bind to the surface of the metal oxide, while the hydroxyl group can be further functionalized to control the hydrophilicity and dispersibility of the nanoparticles in various media. mdpi.com In the context of this compound, the N,N-dimethylamide groups would further enhance the stability of the capped nanoparticles in organic solvents.

The process of surface modification typically involves the reaction of the capping ligand with a colloidal solution of the nanoparticles. mdpi.com The choice of solvent and reaction conditions is crucial to ensure uniform coating and prevent agglomeration of the nanoparticles. The resulting organic-inorganic hybrid nanoparticles can exhibit improved stability, biocompatibility, and processability, making them suitable for applications in areas such as biomedical imaging, catalysis, and sensing.

Fabrication and Characterization of Hybrid Nanocomposite Materials

The functionalized nanoparticles, capped with this compound derivatives, can be incorporated into a polymer matrix to fabricate hybrid nanocomposite materials. The capping ligand plays a dual role in these composites: it ensures the stable dispersion of the nanoparticles within the polymer and provides strong interfacial adhesion between the organic and inorganic phases.

| Nanoparticle Property | Role of this compound based Capping Ligand |

| Dispersion Stability | The carboxylic acid groups anchor to the nanoparticle surface, while the rest of the molecule provides a steric barrier, preventing agglomeration. |

| Surface Functionality | The hydroxyl and N,N-dimethylamide groups can be tailored to control the hydrophilicity/hydrophobicity of the nanoparticle surface. |

| Interfacial Adhesion | The capping ligand can form strong interactions with the surrounding polymer matrix, improving the mechanical integrity of the nanocomposite. |

| Biocompatibility | By choosing appropriate functional groups, the capping ligand can render the nanoparticles biocompatible for biomedical applications. |

Supramolecular Chemistry and Self-Assembly Phenomena

Isophthalic acid and its derivatives are well-known for their ability to form intricate supramolecular structures through non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.govnih.govmdpi.comresearchgate.netrsc.org The specific geometry of the isophthalic acid molecule, with its two carboxylic acid groups positioned at a 120-degree angle on the benzene (B151609) ring, predisposes it to form stable, ordered assemblies.

When functionalized with groups capable of forming additional hydrogen bonds, such as amides, isophthalic acid derivatives can self-assemble into complex architectures like fibrous networks, leading to the formation of supramolecular gels. nih.govmdpi.com The self-assembly process is a hierarchical one, where molecules first form primary structures, such as hydrogen-bonded chains or cyclic hexamers, which then associate into larger fibers and, ultimately, a three-dimensional network that entraps the solvent. nih.govmdpi.com

Investigation of Non-covalent Interactions in Supramolecular Architectures

The structure of this compound is inherently designed to participate in multiple non-covalent interactions, which are the cornerstone of supramolecular chemistry. These weak, reversible forces govern the self-assembly of molecules into larger, ordered structures. mdpi.com The primary interactions involving this compound are hydrogen bonding and π-π stacking. unito.itnih.gov

Hydrogen Bonding: The molecule possesses potent hydrogen bond donors (the hydroxyl group and the carboxylic acid protons) and acceptors (the oxygen atoms of the carboxylates, hydroxyl, and amide groups). This allows for the formation of robust and directional hydrogen-bonding networks. mdpi.com For instance, the carboxylic acid groups can form dimeric motifs, a common feature in isophthalic acid derivatives, which can extend into tapes or sheets. The hydroxyl group can further link these primary structures, creating more complex three-dimensional arrangements. In a proton-transfer complex involving the related 5-hydroxy-isophthalic acid, intricate N⁺−H−O⁻ hydrogen bonds were observed to be the primary drivers of the crystal packing. researchgate.net

| Interaction Type | Participating Functional Groups | Potential Role in Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding (Donor-Acceptor) | -COOH, -OH, C=O (amide) | Forms primary structural motifs like dimers, chains, and sheets. Provides directional control. mdpi.com |

| π-π Stacking | Aromatic Benzene Ring | Stabilizes the structure through stacking of aromatic cores, often in parallel or offset arrangements. nih.gov |

| Dipole-Dipole Interactions | -C=O (amide and acid), -OH | Contributes to the overall cohesive energy and ordering within the solid state. mdpi.com |

Directed Self-Assembly for the Formation of Organized Structures

The specific combination of interacting groups on this compound enables its directed self-assembly into a variety of ordered, functional soft materials. Hierarchical self-assembly processes, where primary structures aggregate into larger ones, can lead to the formation of molecular gels, fibers, and intricate networks.

Molecular Gels and Fibers: Research on analogous 5-alkylamido isophthalic acids has shown that these molecules can act as potent low molecular weight gelators. nih.govnih.gov The self-assembly process typically involves the formation of cyclic hexamers through hydrogen bonding of the carboxylic acid groups. These hexamers then stack into elementary fibers, which are further stabilized by amide-to-amide hydrogen bonds and π-π stacking of the aromatic cores. nih.gov This hierarchical process results in the entanglement of nanofibers to form a 3D network that immobilizes the solvent, creating a gel. nih.govnih.gov The N,N-dimethylamide group in this compound would similarly participate in stabilizing such fibrous structures.

Organized Networks: Beyond gels, directed self-assembly can be guided on surfaces or templates to create highly oriented structures. rsc.org The process can be conceptualized as a two-step mechanism: initial interaction and formation of a molecular layer on the template, followed by a phase separation-induced assembly into the larger network. rsc.org The specific functionalities of this compound provide the necessary handles for such controlled deposition and growth, leading to materials with anisotropic properties.

Exploration of Host-Guest Chemistry and Molecular Recognition

Supramolecular chemistry heavily relies on the principles of molecular recognition and host-guest interactions, where a larger host molecule selectively binds a smaller guest molecule. mdpi.comresearchgate.net this compound, with its defined shape and array of functional groups, can be explored as a component in host-guest systems.

The molecule's structure contains cavities and recognition sites formed by its functional groups. mdpi.com The carboxylic acid and hydroxyl groups can form specific hydrogen bonds with complementary guest molecules, enabling selective recognition. researchgate.net This principle is fundamental to applications ranging from sensing to the development of responsive materials. nih.gov For example, the formation of a host-guest inclusion complex can be used to protect a guest molecule, alter its solubility, or trigger a response in a larger material assembly. nih.gov While complex macrocycles like cyclodextrins or calixarenes are common hosts, smaller molecules like this compound can form discrete host-guest complexes or be incorporated into larger polymeric materials to impart recognition capabilities. researchgate.netnih.gov

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The predictable geometry and functional diversity of the organic linkers are key to designing MOFs with desired pore sizes, shapes, and chemical functionalities.

Synthesis and Structural Characterization of Novel MOF Materials

The synthesis of MOFs using ligands like this compound typically involves solvothermal or hydrothermal methods. nih.gov In this process, the metal salt and the organic ligand are dissolved in a high-boiling point solvent, often N,N-dimethylformamide (DMF), and heated in a sealed vessel. nih.gov Over time, the components self-assemble into crystalline MOF material.

The characterization of these new materials is crucial to understanding their structure and properties.

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise 3D arrangement of atoms, revealing the network topology, pore dimensions, and coordination environment of the metal ions.

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material and to check for structural integrity after solvent removal or guest exchange. rsc.org

Infrared (IR) Spectroscopy: Confirms the coordination of the carboxylate groups to the metal centers, typically shown by a shift in the C=O stretching frequency compared to the free ligand.

Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and identifies the temperature at which coordinated or guest solvent molecules are lost, and when the framework itself begins to decompose.

| Analysis Technique | Observation | Interpretation |

|---|---|---|

| Single-Crystal X-ray Diffraction | 3D network with M-O-C bonds; defined pore channels. | Confirms formation of a porous MOF structure. Allows for topological analysis. researchgate.net |

| Powder X-ray Diffraction | Experimental pattern matches the simulated pattern from SC-XRD. | The synthesized bulk material is phase-pure and crystalline. rsc.org |

| IR Spectroscopy | Disappearance of broad O-H stretch from -COOH; shift of C=O stretch from ~1700 cm⁻¹ to ~1610-1550 cm⁻¹. | Deprotonation and coordination of the carboxylate groups to the metal center. researchgate.net |

| Thermogravimetric Analysis (TGA) | Initial weight loss at 100-250 °C, followed by a stable plateau until >400 °C. | Removal of guest/coordinated solvent molecules, followed by framework stability up to 400 °C. |

Mechanistic Investigations and Theoretical Underpinnings of 5 Hydroxy N,n Dimethyl Isophthalamic Acid Interactions

Elucidation of Reaction Mechanisms for Synthetic Transformations

Detailed mechanistic studies for the synthesis of 5-Hydroxy-N,N-dimethyl-isophthalamic acid have not been reported in the available literature. A plausible synthetic route could involve the N,N-dimethylation of 5-aminoisophthalic acid or the hydroxylation of N,N-dimethyl-isophthalamic acid, followed by hydrolysis of the corresponding ester.

A thorough mechanistic investigation would typically involve:

Kinetic Studies: Measuring reaction rates under varying conditions of temperature, pressure, and reactant concentrations to determine the rate law and activation parameters.

Isotope Labeling Studies: Using isotopically labeled reactants to trace the pathways of atoms throughout the reaction.

Identification of Intermediates: Employing spectroscopic techniques such as NMR and mass spectrometry to detect and characterize any transient species formed during the reaction.

Computational Modeling: Using quantum mechanical calculations to map the potential energy surface of the reaction, identify transition states, and calculate activation energies.

Without such studies, any proposed mechanism for the synthesis of this compound remains speculative.

Quantitative Analysis of Intermolecular Interactions and Molecular Recognition Events

There is no specific data in the searched literature quantifying the intermolecular interactions or molecular recognition events involving this compound. Such an analysis would be crucial for understanding its crystal packing, solubility, and potential biological activity.

Key aspects of such a quantitative analysis would include:

Crystallographic Analysis: Single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of molecules in the solid state, revealing hydrogen bonding patterns, π-stacking interactions, and other non-covalent contacts.

Spectroscopic Titrations: Techniques like UV-Vis, fluorescence, or NMR titrations to determine binding constants and thermodynamic parameters (ΔG, ΔH, and ΔS) for the interaction of this compound with other molecules or ions.

Computational Chemistry: Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots to visualize and quantify the strength and nature of intermolecular forces.

The table below illustrates the type of data that would be generated from a quantitative analysis of intermolecular interactions, though it is important to reiterate that this is a hypothetical representation due to the lack of available data.

| Interaction Type | Donor-Acceptor Distance (Å) | Interaction Energy (kcal/mol) | Method of Determination |

| O-H···O Hydrogen Bond | Data not available | Data not available | e.g., X-ray Diffraction |

| C-H···O Interaction | Data not available | Data not available | e.g., Computational |

| π-π Stacking | Data not available | Data not available | e.g., X-ray Diffraction |

| This table is for illustrative purposes only, as no specific data for this compound was found. |

Energy Landscape Profiling and Stability Analyses of Molecular Systems

Information regarding the energy landscape and stability of molecular systems containing this compound is not present in the searched literature. Such studies are vital for predicting the most stable conformations of the molecule and its complexes.

A comprehensive stability analysis would entail:

Conformational Analysis: Using computational methods to rotate dihedral angles and map the potential energy surface to identify low-energy conformers.

Polymorph Screening: Experimental and computational efforts to identify and characterize different crystalline forms of the compound, which can have distinct physical properties.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting points, decomposition temperatures, and other thermal transitions.

Theoretical Studies of Electronic Properties and Charge Transfer Phenomena

No theoretical studies on the electronic properties and charge transfer phenomena of this compound were found in the search results. These studies are fundamental to understanding the molecule's reactivity, optical properties, and potential applications in materials science.

A theoretical investigation of its electronic properties would typically include:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to estimate the electronic band gap, ionization potential, and electron affinity.

Electrostatic Potential Mapping: Visualization of the charge distribution on the molecular surface to predict sites susceptible to electrophilic or nucleophilic attack.

Charge Transfer Analysis: In the context of molecular complexes, computational methods can quantify the amount of charge transferred between interacting molecules, which is crucial for understanding the nature of the bonding.

The following table presents a hypothetical summary of electronic properties that would be determined through such theoretical studies.

| Property | Calculated Value | Computational Method |

| HOMO Energy | Data not available | e.g., DFT |

| LUMO Energy | Data not available | e.g., DFT |

| Electronic Band Gap | Data not available | e.g., DFT |

| Dipole Moment | Data not available | e.g., DFT |

| Charge Transfer Integral | Data not available | e.g., TD-DFT |

| This table is for illustrative purposes only, as no specific data for this compound was found. |

Future Research Trajectories and Interdisciplinary Opportunities

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of aromatic amides has traditionally relied on methods that often involve hazardous reagents and generate significant chemical waste. numberanalytics.comsemanticscholar.org Future research must prioritize the development of green and sustainable synthetic routes to 5-Hydroxy-N,N-dimethyl-isophthalamic acid, moving away from conventional protocols that may use agents like thionyl chloride or oxalyl chloride. semanticscholar.org

Promising future directions include:

Enzymatic Synthesis: Biocatalysis, particularly using enzymes like lipases, offers a highly selective and environmentally benign method for amide bond formation under mild conditions. nih.govrsc.org Research into enzymes capable of catalyzing the amidation of the parent 5-hydroxyisophthalic acid with dimethylamine (B145610) would be a significant step forward. nih.gov This approach minimizes by-products and operates within the principles of green chemistry. rsc.org

Emerging Technologies: Advanced synthetic platforms like continuous flow reactors and electrochemical methods are poised to revolutionize amide synthesis. numberanalytics.comrsc.org Flow chemistry allows for enhanced safety, scalability, and efficiency, while electrochemical N-acylation can proceed under mild, aqueous conditions, representing a highly sustainable pathway. numberanalytics.comrsc.org

| Methodology | Key Principle | Potential Advantages for Target Compound | Research Focus |

|---|---|---|---|

| Enzymatic Synthesis | Biocatalysis using enzymes (e.g., lipases) to form amide bonds. nih.govrsc.org | High selectivity, mild reaction conditions, biodegradable catalyst, low waste. | Screening for suitable enzymes, optimization of reaction medium (e.g., cyclopentyl methyl ether). nih.gov |

| Heterogeneous Catalysis | Use of solid, recyclable catalysts like boric acid or silica (B1680970). whiterose.ac.uksciepub.com | Catalyst reusability, potential for solvent-free conditions, simplified purification. semanticscholar.org | Catalyst development and optimization for aromatic diacids. |

| Electrochemical Synthesis | Electrocatalytic N-acylation of carboxylic acids with amines. rsc.org | Use of electricity as a traceless reagent, potential for aqueous reaction conditions, high chemoselectivity. | Development of electrode materials and conditions for difunctional substrates. |

| Flow Chemistry | Continuous processing in microreactors. numberanalytics.com | Enhanced heat and mass transfer, improved safety and scalability, precise process control. | Reactor design and integration of catalysis for continuous production. |

Expansion of Applications in Emerging Functional Materials and Devices

The multifunctional nature of this compound makes it a highly attractive building block, or "linker," for the construction of advanced functional materials. The strategic placement of its functional groups allows for the directed assembly of complex architectures.

Future applications could be realized in:

Metal-Organic Frameworks (MOFs): Isophthalate-based linkers are widely used in the synthesis of MOFs. bohrium.comnih.govnih.gov The N,N-dimethylamide and hydroxyl groups of the target molecule can introduce specific functionalities into the pores of a MOF. google.com These groups could act as binding sites for selective gas adsorption (e.g., CO2), or the hydroxyl group could participate in post-synthetic modification. A significant research avenue is the synthesis of titanium- or zirconium-based MOFs, which could impart photocatalytic or catalytic properties to the material. bohrium.comdigitellinc.com

Functional Polymers: As a monomer, the compound can be incorporated into high-performance polymers like polyamides or polyesters (via its hydroxyl group). The presence of both hydrogen bond-donating (hydroxyl) and -accepting (amide carbonyl) sites can strongly influence the polymer's physical properties, such as thermal stability and mechanical strength, through controlled intermolecular interactions. nih.gov These polymers could find applications as advanced membranes or in specialty coatings.

| Material Type | Role of the Compound | Key Chemical Features | Potential Application | Required Research |

|---|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker | Defined geometry, functional groups (-OH, -CONMe2) lining pores. google.com | Selective gas separation, heterogeneous catalysis. bohrium.com | Synthesis and characterization of MOFs with various metal nodes (e.g., Zr, Ti). bohrium.comdigitellinc.com |

| High-Performance Polyamides | Monomer | Amide and hydroxyl groups for hydrogen bonding. nih.gov | Thermally stable engineering plastics, separation membranes. | Polycondensation studies and characterization of polymer properties. |

| Functional Polyesters | Monomer (via -OH group) | Pendant N,N-dimethylamide groups for tailored solubility and interactions. | Specialty coatings, functional films. | Copolymerization with other diacids/diols to tune properties. |

Computational Design and Predictive Modeling for Tailored Structure-Function Relationships

Computational chemistry provides powerful tools to predict the behavior of molecules and materials, thereby accelerating the design and discovery process. For this compound, predictive modeling is a crucial future trajectory.

Key areas for computational investigation include:

Molecular Property Prediction: Using methods like Density Functional Theory (DFT), researchers can calculate electronic properties, such as the acidity of the phenolic hydroxyl group and the rotational barrier of the amide bonds. researchgate.netnih.gov This information is vital for predicting reactivity and conformational preferences.

Intermolecular Interaction Modeling: The compound's ability to form hydrogen bonds is central to its use in self-assembling systems and polymers. nih.govmdpi.com Computational models can quantify the strength and geometry of these bonds, helping to design materials with desired properties like a specific melting point or viscosity. nih.govtue.nl

Material Performance Simulation: Before synthesis, computational screening can predict the performance of materials derived from this molecule. For instance, modeling can predict the binding affinity of a MOF for different gas molecules or the mechanical properties of a polymer, guiding experimental efforts toward the most promising candidates. nih.gov

| Computational Method | Predicted Property | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, pKa of hydroxyl group, bond energies, reaction mechanisms. researchgate.netnih.gov | Guides synthetic strategy and predicts chemical reactivity. |

| Molecular Dynamics (MD) | Conformational dynamics, self-assembly behavior, polymer chain interactions. | Predicts macroscopic properties of materials (e.g., glass transition temperature, mechanical strength). |

| Dissipative Particle Dynamics (DPD) | Mesoscale morphology of polymer blends or solutions, phase behavior. tue.nl | Aids in the formulation of coatings and complex fluid systems. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions, particularly hydrogen bonds. nih.gov | Provides deep insight into the forces governing self-assembly and crystal packing. |

Exploration in Bio-inspired and Biomimetic Chemical Systems (Focus on chemical mechanisms and design principles)

Nature provides a vast library of design principles for creating complex, functional molecular systems. Applying these principles to this compound could lead to innovative chemical systems with life-like properties.

Future research should focus on:

Bio-inspired Self-Assembly: The molecule possesses functionalities analogous to those in aromatic amino acids, which are known to self-assemble into highly ordered nanostructures. acs.orgproquest.com The combination of the flat aromatic ring (enabling π-π stacking) with specific hydrogen-bonding sites could be exploited to design novel self-assembling materials, such as hydrogels or liquid crystals. rsc.org Research would involve studying the self-assembly process under various conditions to control the resulting morphology.

Biomimetic Catalysis: Enzymes achieve remarkable catalytic efficiency by precisely arranging functional groups within an active site. nih.gov The target molecule could serve as a scaffold in a larger, synthetic catalyst. The hydroxyl and amide groups could be positioned to bind a substrate through non-covalent interactions, orienting it for a chemical transformation, thus mimicking the function of an enzyme. digitellinc.comchemrxiv.org A key design principle would be the creation of defect-engineered MOFs or molecular catalysts where the compound's functionalities work in concert to lower the activation energy of a reaction. chemrxiv.orgacs.org

| Bio-inspired Concept | Relevant Chemical Features | Design Principle | Future Research Trajectory |

|---|---|---|---|

| Self-Assembly | Aromatic ring (π-stacking), -OH group (H-bond donor), amide carbonyl (H-bond acceptor). acs.orgrsc.org | Mimicking peptide or metabolite self-assembly to form ordered nanostructures. acs.orgnih.gov | Investigating solution-phase aggregation to create functional gels or liquid crystals. |

| Biomimetic Catalysis | Precisely positioned functional groups (-OH, -CONMe2) for substrate binding. | Creating an "active site" analogue by incorporating the molecule into a larger scaffold. chemrxiv.orgacs.org | Designing catalysts for specific reactions where the molecule's groups stabilize the transition state. |

Q & A

Basic: What are the key considerations for synthesizing 5-Hydroxy-N,N-dimethyl-isophthalamic acid with high purity?

To achieve high-purity synthesis, start with validated precursors like 4-Hydroxyisophthalic acid derivatives (structurally analogous) and employ controlled reaction conditions. For example, dimethylation of the phenolic hydroxyl group can be performed using dimethylamine under anhydrous conditions. Purification should involve reversed-phase HPLC to separate unreacted intermediates, followed by NMR and MS validation to confirm molecular identity and purity . Ensure inert atmospheres during synthesis to prevent oxidation of the hydroxyl group, as observed in related phenolic acid derivatives .

Advanced: How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Discrepancies in receptor binding data (e.g., 5-HT3 agonism vs. antagonism) may arise from differences in assay systems (cell-based vs. in vivo models) or buffer conditions (pH, ionic strength). For example, 5-HT3 receptor studies require strict control of serum protein content in media, as albumin can sequester hydrophobic compounds. Validate findings using orthogonal methods:

- Surface Plasmon Resonance (SPR) for direct binding kinetics.

- Calcium flux assays in engineered cell lines expressing human 5-HT3 receptors.

Cross-reference with structurally similar compounds like bufotenine (5-HO-DMT), where quaternary amine groups limit blood-brain barrier penetration, potentially altering observed activity .

Experimental Design: What are the critical safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin/eye irritant Category 2) .

- Ventilation: Use fume hoods for weighing and synthesis to minimize inhalation risks.

- Storage: Store desiccated at -20°C in amber vials to prevent photodegradation and hydrolysis .

- Disposal: Follow EPA guidelines for halogenated organic waste, as the compound may form toxic byproducts during incineration .

Analytical Methods: Which techniques are optimal for quantifying this compound in biological matrices?

- LC-MS/MS: Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 209 → 164 (quantifier) and 209 → 132 (qualifier) for specificity. Include deuterated internal standards (e.g., D3-5-Hydroxy-N,N-dimethyl-isophthalamic acid) to correct for matrix effects .

- Sample Preparation: Acidify plasma/serum with 1% acetic acid and extract via solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) .

Pharmacological Studies: How can researchers evaluate the compound’s interaction with 5-HT receptors while addressing pharmacokinetic limitations?

- Structural Modifications: Replace the dimethylamine group with a tertiary amine (e.g., piperidine) to enhance blood-brain barrier permeability, as seen in analogs of bufotenine .

- In Vivo Models: Use microdialysis in rodents to measure extracellular serotonin levels in the prefrontal cortex post-administration.

- Competitive Binding Assays: Compare IC50 values against known 5-HT3 agonists (e.g., ondansetron) in membrane preparations from human neuroblastoma cells .

Stability: What factors influence the stability of this compound during long-term storage?

- Temperature: Degradation rates increase by 3-fold at 25°C compared to -20°C. Store lyophilized powder at -80°C for multi-year stability .

- pH: The compound undergoes hydrolysis at pH > 7.5, forming isophthalic acid derivatives. Use citrate buffers (pH 4.5–6.0) for aqueous solutions .

- Light Exposure: UV irradiation at 254 nm induces photodegradation via radical-mediated oxidation. Use amber glassware for storage .

Data Interpretation: How should researchers address variability in reported bioactivity across different cell lines?

- Cell-Specific Factors: Account for differences in receptor isoform expression (e.g., 5-HT3A vs. 5-HT3B subunits) and metabolic enzyme activity (e.g., CYP2D6).

- Normalization: Express activity as a percentage of maximum response relative to a positive control (e.g., serotonin at 10 µM).

- Meta-Analysis: Pool data from ≥3 independent studies using random-effects models to assess heterogeneity, as demonstrated in psychotropic drug research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.